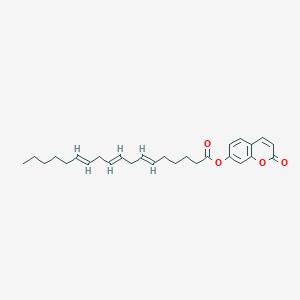
(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate is a complex organic compound that combines a chromone derivative with a polyunsaturated fatty acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate typically involves the esterification of 7-hydroxy-2-oxochromene with (6E,9E,12E)-octadeca-6,9,12-trienoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the chromone moiety to a dihydrochromone.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage or the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various substituted chromone esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
Its polyunsaturated fatty acid moiety is of interest for its role in cellular processes .
Medicine
In medicine, (2-oxochromen-7-yl) (6E,9,12E)-octadeca-6,9,12-trienoate is being investigated for its anti-inflammatory and antioxidant properties. It may have therapeutic potential in treating conditions related to oxidative stress and inflammation .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure may also make it useful in the formulation of specialty chemicals .
Wirkmechanismus
The mechanism of action of (2-oxochromen-7-yl) (6E,9,12E)-octadeca-6,9,12-trienoate involves its interaction with cellular targets such as enzymes and receptors. The chromone moiety can interact with various proteins, modulating their activity, while the polyunsaturated fatty acid ester can integrate into cell membranes, affecting membrane fluidity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-oxochromen-7-yl) (9Z,12Z)-octadeca-9,12-dienoate
- (2-oxochromen-7-yl) (6E,9E)-octadeca-6,9-dienoate
- (2-oxochromen-7-yl) (9Z)-octadeca-9-enoate
Uniqueness
(2-oxochromen-7-yl) (6E,9,12E)-octadeca-6,9,12-trienoate is unique due to its combination of a chromone derivative with a polyunsaturated fatty acid ester. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C27H34O4 |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
(2-oxochromen-7-yl) (6E,9E,12E)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C27H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)30-24-20-18-23-19-21-27(29)31-25(23)22-24/h6-7,9-10,12-13,18-22H,2-5,8,11,14-17H2,1H3/b7-6+,10-9+,13-12+ |
InChI-Schlüssel |
LPIXSKJJCANUQD-YHTMAJSVSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















